1-(2-Fluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea
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Overview
Description
1-(2-Fluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a fluorophenyl group, a pyridinyl-piperazinyl moiety, and a pyrimidinyl-urea structure, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-fluoroaniline with a suitable isocyanate to form the urea linkage. This intermediate is then reacted with a pyridinyl-piperazine derivative under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions often result in the replacement of the fluorine atom with other nucleophiles.
Scientific Research Applications
1-(2-Fluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea
- 1-(2-Bromophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea
- 1-(2-Methylphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea
Uniqueness
1-(2-Fluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN7O/c21-16-5-1-2-6-17(16)26-20(29)25-15-13-23-19(24-14-15)28-11-9-27(10-12-28)18-7-3-4-8-22-18/h1-8,13-14H,9-12H2,(H2,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKSPHCOGNRJIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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